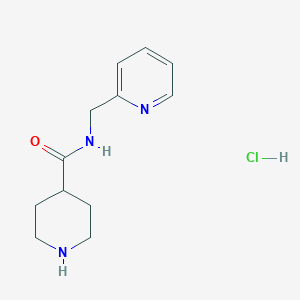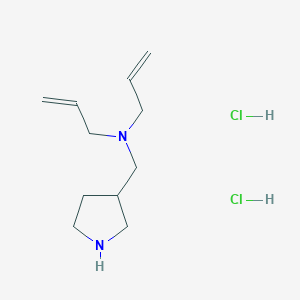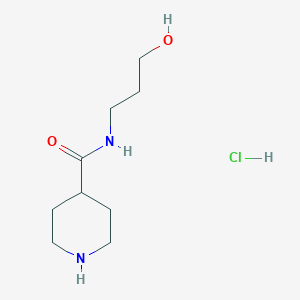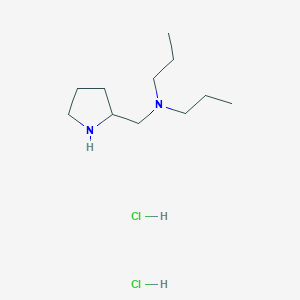
N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride
Descripción general
Descripción
N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride, also known as N-Methyl-4-piperidinecarboxamide hydrochloride, is a synthetic compound that has been widely used in scientific research for its biochemical and physiological effects. This compound is a white crystalline powder that is soluble in water and ethanol. It is a potent inhibitor of various enzymes, and its mechanism of action has been studied extensively. N-Methyl-4-piperidinecarboxamide hydrochloride has been used in a variety of laboratory experiments, and it has been found to have several advantages and limitations.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Applications
Scalable Synthesis Process
A novel process for synthesizing compounds structurally related to N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride, focusing on Rho kinase inhibitors for central nervous system disorders, has been developed. This method involves acylation, deprotection, and salt formation, offering a scalable and facile approach with high purity and yield potential (Wei et al., 2016).
Catalytic Hydrogenation
A Pd–C catalytic hydrogenation technique has been designed to efficiently convert 4-pyridinecarboxamides directly to 4-piperidinecarboxamide hydrochlorides. This method presents a novel strategy for the hydrogenation of pyridine nuclei under mild conditions using a low-cost catalyst, which could be pivotal in the synthesis of related compounds (Cheng et al., 2009).
Coordination Polymers and Molecular Interactions
Coordination Polymers
Research into coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metal ions, including alkaline-earth, lanthanide, and transition metals, has led to the development of compounds with varying structures. These studies offer insights into the potential applications of similar pyridine and piperidine derivatives in creating novel materials with specific functional properties (Das et al., 2009).
Molecular Interaction Studies
Detailed molecular interaction studies of antagonists structurally related to N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride with receptors have provided significant insights. Such studies are crucial for understanding the binding mechanisms and developing more effective therapeutic agents (Shim et al., 2002).
Synthetic and Medicinal Chemistry
Enantioselective Catalysis
The use of l-piperazine-2-carboxylic acid derived N-formamides as enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines showcases the potential of piperidine derivatives in asymmetric synthesis. This methodology could be essential for the synthesis of biologically active compounds with high enantiomeric purity (Wang et al., 2006).
Crystal Structure Analysis
Crystal and molecular structure analysis of 4-carboxypiperidinium chloride, a related compound, has provided valuable information on the conformations and interactions within such molecules. These insights are vital for the design of new compounds with desired properties and activities (Szafran et al., 2007).
Coordination Polymer and Ligand Design
Studies on the synthesis of linear piperazine-pyridine ligands and their coordination polymers highlight the versatility of piperidine and pyridine moieties in constructing complex structures with potential applications in material science and catalysis (Niu et al., 2001).
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(10-4-7-13-8-5-10)15-9-11-3-1-2-6-14-11;/h1-3,6,10,13H,4-5,7-9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOJRZOJKAIPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424734.png)


![N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424738.png)
![2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424739.png)





![N-Methyl-N-[2-(2-piperidinyl)ethyl]-1-butanaminedihydrochloride](/img/structure/B1424752.png)
![n-[2-(3-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424753.png)
